morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone
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Overview
Description
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a cyclopentaquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone typically involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. One reported method involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene as starting materials. The reaction proceeds through a series of steps including rearrangement, condensation, and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Aqueous hydrazine in the presence of iron(III) catalysts is used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include the corresponding amines, substituted morpholine derivatives, and oxidized nitrophenyl compounds.
Scientific Research Applications
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid
- 4-(4-Nitrophenyl)morpholin-3-one
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one
Uniqueness
Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is unique due to its complex structure, which combines a morpholine ring, a nitrophenyl group, and a cyclopentaquinoline framework. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
354815-84-2 |
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Molecular Formula |
C23H23N3O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone |
InChI |
InChI=1S/C23H23N3O4/c27-23(25-11-13-30-14-12-25)20-6-2-5-19-17-3-1-4-18(17)21(24-22(19)20)15-7-9-16(10-8-15)26(28)29/h1-3,5-10,17-18,21,24H,4,11-14H2 |
InChI Key |
BOXDQYQHYPJUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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